molecular formula C20H22N4O2S2 B11259191 5-Methyl-N-{4-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide

5-Methyl-N-{4-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide

Cat. No.: B11259191
M. Wt: 414.5 g/mol
InChI Key: FJFPJBFDDMUJHX-UHFFFAOYSA-N
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Description

5-Methyl-N-{4-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a pyridazine ring substituted with a piperidine moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N-{4-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Piperidine Moiety: The piperidine group is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the pyridazine ring.

    Formation of the Thiophene Ring: The thiophene ring is synthesized through cyclization reactions involving sulfur-containing precursors.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Methyl-N-{4-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-N-{4-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The compound’s unique structure allows it to interact with multiple pathways, potentially leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide: Lacks the methyl group at the 5-position.

    5-Methyl-N-{4-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}benzene-2-sulfonamide: Contains a benzene ring instead of a thiophene ring.

Uniqueness

5-Methyl-N-{4-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and interactions compared to similar compounds.

Properties

Molecular Formula

C20H22N4O2S2

Molecular Weight

414.5 g/mol

IUPAC Name

5-methyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide

InChI

InChI=1S/C20H22N4O2S2/c1-15-5-12-20(27-15)28(25,26)23-17-8-6-16(7-9-17)18-10-11-19(22-21-18)24-13-3-2-4-14-24/h5-12,23H,2-4,13-14H2,1H3

InChI Key

FJFPJBFDDMUJHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCC4

Origin of Product

United States

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